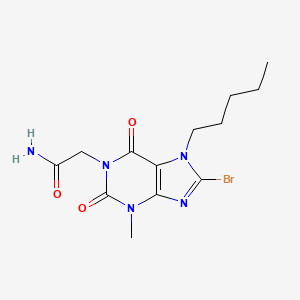
2-(8-Bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-purin-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic compound with the molecular formula C13H18BrN5O3 and a molecular weight of 372.224 g/mol . This compound is part of the purine family, which is known for its significant biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide involves several steps. One common method includes the bromination of a purine derivative followed by acylation to introduce the acetamide group . The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of an acylating agent under controlled temperature and pH conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include bromine, acylating agents, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H18BrN5O3 |
|---|---|
Molecular Weight |
372.22 g/mol |
IUPAC Name |
2-(8-bromo-3-methyl-2,6-dioxo-7-pentylpurin-1-yl)acetamide |
InChI |
InChI=1S/C13H18BrN5O3/c1-3-4-5-6-18-9-10(16-12(18)14)17(2)13(22)19(11(9)21)7-8(15)20/h3-7H2,1-2H3,(H2,15,20) |
InChI Key |
DFJIMWWUAWYPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















